Tetraethylammonium fluoride hydrate
Overview
Description
Tetraethylammonium fluoride hydrate is a quaternary ammonium salt with the chemical formula (C₂H₅)₄NF·xH₂O. It is commonly used in organic synthesis as a deprotection reagent for silyl ether functional groups and as a mild and selective fluoride ion donor in fluorination reactions . This compound is known for its hygroscopic nature and is typically found in the form of white to pale cream crystals or powder .
Biochemical Analysis
Biochemical Properties
Tetraethylammonium fluoride hydrate plays a crucial role in biochemical reactions, particularly in the deprotection of silyl ether functional groups and as a fluoride ion donor . It interacts with enzymes and proteins involved in these processes, facilitating the cleavage of Si-C bonds and acting as a phase transfer catalyst . The compound’s interaction with biomolecules is characterized by its ability to donate fluoride ions, which can participate in various biochemical transformations.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by acting as a catalyst in oxidation, methylation, and deuteration reactions . These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to donate fluoride ions can lead to changes in cellular processes, affecting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a fluoride ion donor and its ability to cleave Si-C bonds . At the molecular level, it interacts with enzymes and proteins, facilitating the deprotection of silyl ether functional groups. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to donate fluoride ions also plays a role in its molecular mechanism, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is hygroscopic and air-sensitive, which can affect its stability and degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound’s catalytic properties influencing various biochemical reactions over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound acts as an effective catalyst in biochemical reactions. At higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, with the compound’s impact on cellular and metabolic processes becoming more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidation, methylation, and deuteration reactions . It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s role as a fluoride ion donor is central to its involvement in these metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function. The compound’s ability to donate fluoride ions also plays a role in its transport and distribution within biological systems.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects . Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The compound’s role as a fluoride ion donor is central to its subcellular localization and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylammonium fluoride hydrate can be synthesized through the reaction of tetraethylammonium hydroxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows:
(C2H5)4N+OH−+HF→(C2H5)4NF⋅xH2O
The reaction conditions, such as temperature and concentration, are carefully controlled to obtain a high yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process includes the careful handling of hydrofluoric acid and the use of specialized equipment to manage the hygroscopic nature of the compound. The final product is often purified through recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tetraethylammonium fluoride hydrate is involved in various types of chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions.
Methylation: It is used in methylation reactions involving fluorine.
Deuteration: It participates in deuteration reactions.
Common Reagents and Conditions
The compound is commonly used with reagents such as silyl ethers and other organosilicon compounds. The reactions are typically carried out under mild conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from reactions involving this compound include deprotected silyl ethers and fluorinated organic compounds. These products are valuable intermediates in various synthetic pathways .
Scientific Research Applications
Tetraethylammonium fluoride hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a phase transfer catalyst and a reagent for the cleavage of Si-C bonds.
Biology: It is involved in the synthesis of biologically active compounds and the study of enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and the study of drug interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tetraethylammonium fluoride hydrate involves its ability to donate fluoride ions selectively. This property makes it effective in deprotection and fluorination reactions.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium fluoride
- Tetrabutylammonium fluoride
- Tetraethylammonium bicarbonate
- Tantalum (V) fluoride
Uniqueness
Tetraethylammonium fluoride hydrate is unique due to its specific combination of tetraethylammonium cation and fluoride anion, which provides it with distinct properties such as mild and selective fluoride ion donation. This makes it particularly useful in selective deprotection and fluorination reactions, setting it apart from other similar compounds .
Biological Activity
Tetraethylammonium fluoride hydrate (TEAF) is an organic compound with significant applications in synthetic chemistry. Comprising a tetraethylammonium cation and a fluoride anion, it is primarily known for its role as a catalyst in various chemical reactions, including oxidation and methylation. This article explores the biological activity of TEAF, including its physiological effects, toxicity, and potential applications in biological systems.
- Molecular Formula : C₈H₂₀FN·xH₂O
- Molecular Weight : 149.25 g/mol (anhydrous)
- Appearance : White to beige crystalline solid
- Solubility : Soluble in water and various organic solvents
- Hygroscopicity : Highly hygroscopic and air-sensitive
Biological Activity Overview
TEAF exhibits several biological activities that can be categorized as follows:
1. Toxicity and Irritation
TEAF is classified as a mild irritant. Exposure can lead to skin and eye irritation, and it is harmful if inhaled or ingested. Safety precautions are necessary when handling this compound to mitigate risks associated with its irritative properties .
2. Enzymatic Interactions
Research indicates that quaternary ammonium compounds like TEAF can influence enzymatic activity. For instance, studies have shown that similar compounds may alter the activity of enzymes involved in metabolic pathways. However, specific studies on TEAF's effect on enzymes remain limited .
3. Phase Transfer Catalyst
TEAF acts as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., liquid and solid). This property is particularly useful in organic synthesis, where it can enhance the efficiency of reactions involving ionic species .
Case Study 1: Enzymatic Activity Modulation
A study investigated the impact of quaternary ammonium compounds on enzyme activity in microbial systems. While TEAF was not directly tested, related compounds demonstrated significant modulation of glutamine synthetase activity in algae, suggesting potential applications in biotechnological processes .
Case Study 2: Toxicological Assessment
A toxicological assessment of tetraethylammonium salts indicated that exposure to high concentrations could lead to adverse effects on cellular membranes and metabolic functions. Although TEAF's specific toxicological profile is less documented, its structural similarities to other tetraalkylammonium compounds warrant caution in its application .
Data Table: Comparison of Quaternary Ammonium Compounds
Compound Name | Formula | Unique Features | Toxicity Level |
---|---|---|---|
This compound | C₈H₂₀FN·xH₂O | Phase transfer catalyst; mild irritant | Moderate |
Tetra-n-butylammonium fluoride | C₁₂H₂₁FN | Higher hydrophobicity; used in organic synthesis | High |
Trimethylamine N-oxide | C₃H₉NO | Involved in biochemical processes; less toxic | Low |
Properties
IUPAC Name |
tetraethylazanium;fluoride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUWOWHPVKTCQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63123-01-3 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
167.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63123-02-4, 63123-01-3, 98330-04-2 | |
Record name | Ethanaminium, N,N,N-triethyl-, fluoride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63123-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethylammonium fluoride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetraethylammonium fluoride dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.